3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with multiple chlorine atoms and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine derivatives to introduce the chlorine atoms at the 3, 4, 5, and 6 positions. The isoindoline moiety is then introduced through a condensation reaction involving phthalic anhydride and an appropriate amine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as SiO2-tpy-Nb can be employed to enhance the efficiency of the condensation reactions .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of semiconductors and as a component in certain cosmetic products.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Isoindoline Derivatives: Compounds containing the isoindoline moiety, such as certain alkaloids, also exhibit similar chemical properties and reactivity.
Uniqueness
3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern and the combination of pyridine and isoindoline moieties
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl4N3O2/c15-8-9(16)11(21-12(18)10(8)17)14(23)20-6-2-1-5-4-19-13(22)7(5)3-6/h1-3H,4H2,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUBKSYMNWLOAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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